6-Chloropyrazine-2-carbonyl chloride 6-Chloropyrazine-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 148673-71-6
VCID: VC21085536
InChI: InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H
SMILES: C1=C(N=C(C=N1)Cl)C(=O)Cl
Molecular Formula: C5H2Cl2N2O
Molecular Weight: 176.99 g/mol

6-Chloropyrazine-2-carbonyl chloride

CAS No.: 148673-71-6

Cat. No.: VC21085536

Molecular Formula: C5H2Cl2N2O

Molecular Weight: 176.99 g/mol

* For research use only. Not for human or veterinary use.

6-Chloropyrazine-2-carbonyl chloride - 148673-71-6

Specification

CAS No. 148673-71-6
Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
IUPAC Name 6-chloropyrazine-2-carbonyl chloride
Standard InChI InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H
Standard InChI Key UHYKRNKLQNXGDA-UHFFFAOYSA-N
SMILES C1=C(N=C(C=N1)Cl)C(=O)Cl
Canonical SMILES C1=C(N=C(C=N1)Cl)C(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

6-Chloropyrazine-2-carbonyl chloride (CAS No. 148673-71-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₂Cl₂N₂O. The structure consists of a pyrazine core with a chlorine atom at position 6 and a carbonyl chloride group at position 2. This arrangement contributes to its high reactivity, particularly in nucleophilic substitution reactions.

The compound features an acid chloride functional group, making it exceptionally reactive and suitable for various chemical transformations. Its heterocyclic nature, combined with the presence of two chlorine atoms, gives it unique chemical properties that are exploited in various synthetic pathways.

Physical and Chemical Specifications

The following table summarizes the key physical and chemical properties of 6-Chloropyrazine-2-carbonyl chloride:

PropertyValue
IUPAC Name6-chloropyrazine-2-carbonyl chloride
Molecular FormulaC₅H₂Cl₂N₂O
Molecular Weight176.99 g/mol
CAS Number148673-71-6
InChIInChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H
InChI KeyUHYKRNKLQNXGDA-UHFFFAOYSA-N
Canonical SMILESC1=C(N=C(C=N1)Cl)C(=O)Cl

This compound's distinct molecular structure contributes to its significant reactivity profile and makes it valuable for synthesizing a variety of bioactive derivatives.

Synthesis Methods

Laboratory Preparation

The primary method for synthesizing 6-Chloropyrazine-2-carbonyl chloride involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride. This reaction proceeds under reflux conditions, where the carboxylic acid group is converted into the corresponding acyl chloride. The reaction can be represented as:

6-chloropyrazine-2-carboxylic acid + SOCl₂ → 6-Chloropyrazine-2-carbonyl chloride + SO₂ + HCl

This transformation typically employs dimethylformamide (DMF) as a catalyst and toluene as the solvent, similar to the synthesis process documented for the related compound 5-chloropyrazine-2-carbonyl chloride .

Alternative Synthetic Routes

Research has explored alternative methods for preparing this compound on an industrial scale. One such approach involves the use of 2,4,6-trichlorobenzoyl chloride as a reagent, which provides a safer alternative to thionyl chloride, particularly as thionyl chloride is listed under the Chemical Weapons Convention.

The synthesis typically yields the target compound with high purity, which can be confirmed through various analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Chemical Reactivity

Hydrolysis

In the presence of water or moisture, 6-Chloropyrazine-2-carbonyl chloride hydrolyzes to form 6-chloropyrazine-2-carboxylic acid. This hydrolysis reaction is relatively rapid due to the reactive nature of the carbonyl chloride group.

Condensation Reactions

The compound participates in condensation reactions, particularly with alcohols to form esters and with amines to form amides. These transformations are fundamental in synthesizing various derivatives with potential pharmaceutical applications.

Biological Activities

Antimycobacterial Properties

Derivatives of 6-Chloropyrazine-2-carbonyl chloride have demonstrated significant activity against various mycobacterial strains, including Mycobacterium tuberculosis. These properties make them potential candidates for developing new anti-tuberculosis drugs .

Research has shown that certain N-benzyl derivatives exhibit impressive antimycobacterial activity. For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide have proven to be particularly effective against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values of 12.5 μg·mL⁻¹ .

Antifungal Properties

Besides antibacterial activity, derivatives of 6-Chloropyrazine-2-carbonyl chloride have also demonstrated promising antifungal properties. Certain amides derived from this compound exhibit activity against fungal strains such as Trichophyton mentagrophytes, positioning them as potential candidates for new antifungal agents.

Research Applications

Development of Antimycobacterial Agents

One of the most significant applications of 6-Chloropyrazine-2-carbonyl chloride is in the development of new antimycobacterial agents. Studies have focused on synthesizing various derivatives and evaluating their activity against different strains of Mycobacterium tuberculosis, including drug-resistant strains .

The mechanism of action of these derivatives primarily involves the inhibition of enoyl-ACP-reductase in Mycobacterium tuberculosis, an enzyme essential for the synthesis of mycolic acids, which are key components of the bacterial cell wall. Molecular docking studies with N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide have revealed its capacity for hydrogen bond interactions with this enzyme, typical for most known inhibitors .

Epithelial Sodium Channel Blockers

Research has identified that derivatives related to 3,5-diamino-6-chloropyrazine-2-carboxylic acid can function as epithelial sodium channel blockers. These compounds have potential applications in treating inflammatory and obstructive airway diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).

Their therapeutic effect stems from their ability to promote mucosal hydration and enhance mucus clearance, thereby alleviating respiratory conditions. This represents an important alternative application for derivatives of this chemical class.

Structure-Activity Relationship Studies

The research community has conducted extensive structure-activity relationship studies on 6-Chloropyrazine-2-carbonyl chloride derivatives. These investigations have revealed how structural modifications affect biological activity, providing valuable insights for drug design and development .

For instance, the presence of certain substituents on the benzyl group, such as methyl groups at the ortho position or dichlorosubstituents at the meta and para positions, significantly enhances antimycobacterial activity . These findings guide the rational design of more potent and selective antimicrobial agents.

Comparative Analysis with Similar Compounds

Comparison with Positional Isomers

6-Chloropyrazine-2-carbonyl chloride can be compared with its positional isomers, particularly 5-chloropyrazine-2-carbonyl chloride. While both compounds share similar chemical properties and synthetic applications, their biological activities may differ significantly due to the different positions of the chlorine atom on the pyrazine ring .

For instance, the synthesis and structure of 5-chloropyrazine-2-carbonyl chloride involve similar reagents (SOCl₂, DMF, toluene) but result in distinct biological properties compared to the 6-chloro isomer .

Relationship to Other Pyrazine Derivatives

The compound belongs to a broader family of pyrazine derivatives with diverse applications in medicinal chemistry. Its unique structure, with chlorine at position 6 and a carbonyl chloride group at position 2, distinguishes it from other members of this family and contributes to its specific reactivity and biological profile.

Future Research Directions

Development of Novel Derivatives

Future research will likely focus on designing and synthesizing novel derivatives of 6-Chloropyrazine-2-carbonyl chloride with enhanced antimicrobial activity and reduced toxicity. Structure-activity relationship studies will continue to guide these efforts, potentially leading to the discovery of compounds with improved pharmacological profiles .

Exploration of Additional Biological Activities

While current research has primarily focused on antimicrobial properties, future studies may explore other potential biological activities of these compounds, such as anti-inflammatory, antiviral, or anticancer properties. The versatility of 6-Chloropyrazine-2-carbonyl chloride as a synthetic intermediate provides ample opportunities for developing compounds with diverse biological targets.

Optimization of Synthetic Methodologies

Continued research into more efficient and environmentally friendly synthetic methods for 6-Chloropyrazine-2-carbonyl chloride and its derivatives represents another important direction for future work. These efforts may focus on green chemistry approaches, catalytic methods, and improved purification techniques .

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